Methanone, phenyl(4-pyridyl)-, oxime
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Overview
Description
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms .
Medicine
In medicine, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-4-yl)methanone: The parent ketone compound.
Pyridin-4-ylmethanone oxime: A similar oxime with a different substituent on the aromatic ring.
Uniqueness
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H10N2O |
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Molecular Weight |
198.22 g/mol |
IUPAC Name |
(NE)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12+ |
InChI Key |
SNRZFINAACEZKZ-WYMLVPIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |
Origin of Product |
United States |
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